molecular formula C5H7IN2O B8436797 2-(5-iodopyrazol-1-yl)ethanol

2-(5-iodopyrazol-1-yl)ethanol

Cat. No.: B8436797
M. Wt: 238.03 g/mol
InChI Key: MNTGNXXNBMJOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-iodopyrazol-1-yl)ethanol is an organic compound that features a pyrazole ring substituted with an iodine atom at the 5-position and an ethanol group at the 1-position. Compounds with pyrazole rings are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-iodopyrazol-1-yl)ethanol typically involves the iodination of a pyrazole precursor followed by the introduction of the ethanol group. One possible route could be:

    Iodination: Starting with pyrazole, an iodination reaction can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Ethanol Group Introduction: The iodinated pyrazole can then be reacted with ethylene oxide or a similar reagent to introduce the ethanol group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-iodopyrazol-1-yl)ethanol can undergo various types of chemical reactions:

    Oxidation: The ethanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other groups (e.g., amine, hydroxyl) using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: 2-(5-Iodo-pyrazol-1-yl)-acetaldehyde or 2-(5-Iodo-pyrazol-1-yl)-acetic acid.

    Reduction: 2-(5-Hydro-pyrazol-1-yl)-ethanol.

    Substitution: 2-(5-Substituted-pyrazol-1-yl)-ethanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-iodopyrazol-1-yl)ethanol can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a useful intermediate in organic synthesis.

Biology

In biological research, compounds with pyrazole rings are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives might be investigated for their potential therapeutic effects. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(5-iodopyrazol-1-yl)ethanol would depend on its specific biological target. Generally, compounds with pyrazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The iodine atom might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-pyrazol-1-yl)-ethanol
  • 2-(5-Chloro-pyrazol-1-yl)-ethanol
  • 2-(5-Fluoro-pyrazol-1-yl)-ethanol

Uniqueness

2-(5-iodopyrazol-1-yl)ethanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher electronegativity of iodine can lead to different interaction profiles with biological targets.

Properties

Molecular Formula

C5H7IN2O

Molecular Weight

238.03 g/mol

IUPAC Name

2-(5-iodopyrazol-1-yl)ethanol

InChI

InChI=1S/C5H7IN2O/c6-5-1-2-7-8(5)3-4-9/h1-2,9H,3-4H2

InChI Key

MNTGNXXNBMJOOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CCO)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 2-pyrazol-1-yl-ethanol (0.5 g, 4.46 mmol) in tetrahydrofuran (15 mL), under an atmosphere of nitrogen, was added N,N,N′,N′-tetramethyl-ethylenenediamine (1.34 ml, 8.92 mmol, 2.0 eq.) followed by n-butyllithium (2.5M in hexane, 4.0 ml, 10 mmol, 2.2 eq.) at such a rate as to maintain the temperature below 5° C. The resulting yellow solution was stirred at 0° C. for 0.5 hr before adding a solution of iodine (1.36 g, 5.35 mmol, 1.2 eq.) in tetrahydrofuran (10 mL). The resulting mixture was stirred for 20 min before concentrating the mixture by evaporation under reduced pressure. The residue was partition between ethyl acetate (50 mL) and aqueous citric acid (1M, 100 ml). The organic phase was washed with 10% aqueous sodium thiosulphate solution, saturated brine (20 mL) and dried over sodium sulphate. The resulting mixture was filtered and the filtrate concentrated under reduced pressure to give a brown oil. The crude oil was purified by chromatography on silica gel (60 g) eluting with a gradient of ethyl acetate in heptane (50:50) to give the title compound as a white solid (0.4 g, 38%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
38%

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